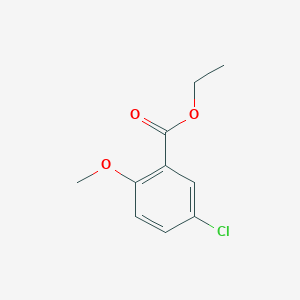

Ethyl 5-chloro-2-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWOQQOGGYVMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Chloro 2 Methoxybenzoate and Its Precursors

Direct Esterification Protocols for Ethyl 5-chloro-2-methoxybenzoate

Direct esterification represents the most straightforward approach to producing Ethyl 5-chloro-2-methoxybenzoate from 5-chloro-2-methoxybenzoic acid. These methods typically involve the reaction of the carboxylic acid with ethanol (B145695) under specific catalytic conditions.

The classic Fischer-Speier esterification method is a common and direct route for synthesizing esters. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the case of Ethyl 5-chloro-2-methoxybenzoate, the process would involve reacting 5-chloro-2-methoxybenzoic acid with an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is typically added to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible and is usually driven to completion by using a large excess of the alcohol or by removing water as it is formed.

While specific examples for the ethyl ester are not detailed in the provided literature, analogous reactions, such as the esterification of 4-chloro-5-nitro-o-anisic acid with methanol (B129727) using a sulfuric acid catalyst, demonstrate this principle effectively. chemicalbook.com In that synthesis, the mixture is heated under reflux for several hours to achieve the desired methyl ester product. chemicalbook.com

An alternative and often more efficient method for preparing esters from carboxylic acids involves a two-step process initiated by thionyl chloride (SOCl₂). masterorganicchemistry.comrsc.org Thionyl chloride is a highly effective reagent for converting carboxylic acids into their corresponding acyl chlorides. masterorganicchemistry.comresearchgate.net This transformation is crucial because acyl chlorides are significantly more reactive towards nucleophiles, like alcohols, than the original carboxylic acid.

The reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride would produce 5-chloro-2-methoxybenzoyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrochloric acid (HCl). masterorganicchemistry.com The volatility of these byproducts helps to drive the reaction to completion. rsc.org

The resulting acyl chloride is then reacted with ethanol. This second step is a rapid, typically exothermic reaction that does not require a catalyst and proceeds via nucleophilic acyl substitution to yield the final product, Ethyl 5-chloro-2-methoxybenzoate, with high efficiency. masterorganicchemistry.com This method avoids the equilibrium limitations of Fischer esterification and often results in higher yields. rsc.org

Multi-step Synthetic Routes from Simpler Aromatic Compounds

More intricate synthetic pathways allow for the construction of the target molecule from readily available aromatic precursors. These multi-step routes offer flexibility and are often employed in industrial-scale production.

One documented route involves the synthesis of the methyl ester analogue, Methyl 5-chloro-2-methoxybenzoate, starting from 5-chlorosalicylic acid. google.comprepchem.com This process first involves the esterification of 5-chlorosalicylic acid with methanol in the presence of concentrated sulfuric acid, which is heated under reflux to produce Methyl 5-chlorosalicylate. google.com

The subsequent step is the methylation of the phenolic hydroxyl group. Methyl 5-chlorosalicylate is treated with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent like acetone (B3395972). google.comprepchem.com The base deprotonates the hydroxyl group, forming a phenoxide ion which then acts as a nucleophile, attacking the dimethyl sulfate to form the methoxy (B1213986) ether, yielding Methyl 5-chloro-2-methoxybenzoate. google.com The final product can then be purified by distillation under reduced pressure. google.com

Table 1: Synthesis of Methyl 5-chloro-2-methoxybenzoate

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 5-Chlorosalicylic acid | Methanol, Sulfuric Acid | Methyl 5-chlorosalicylate | 92% | google.com |

The synthesis of related compounds, such as 4-Amino-5-chloro-2-methoxybenzoic acid, provides insight into the preparation of key substituted benzoate (B1203000) intermediates. google.comgoogleapis.com This compound is a known 5-HT4 receptor agonist. biosynth.com

A notable synthesis involves the conversion of p-aminosalicylic acid to Methyl 4-amino-2-methoxybenzoate. google.comgoogleapis.com This transformation achieves both esterification of the carboxylic acid and methylation of the hydroxyl group in a single procedural step. googleapis.com

The reaction is carried out by treating p-aminosalicylic acid with dimethyl sulfate in the presence of a base like potassium hydroxide in an acetone solution. google.com The temperature is controlled, and the reaction proceeds for several hours to give the desired product. google.com It is noted that performing the reaction under anhydrous conditions is preferable to prevent the formation of N-methylated byproducts. googleapis.com The resulting intermediate, Methyl 4-amino-2-methoxybenzoate, can then be isolated with a high yield. google.com This intermediate can subsequently undergo chlorination and hydrolysis to produce 4-amino-5-chloro-2-methoxybenzoic acid. google.com

Table 2: Synthesis of Methyl 4-amino-2-methoxybenzoate

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|

Preparation of Key Intermediates: 4-Amino-5-chloro-2-methoxybenzoic Acid and its Esters

Regioselective Chlorination Strategies at the 5-Position

The synthesis of Ethyl 5-chloro-2-methoxybenzoate from its precursor, ethyl 2-methoxybenzoate (B1232891), hinges on the controlled electrophilic aromatic substitution of a chlorine atom. The existing methoxy (-OCH₃) and ethyl ester (-COOEt) groups on the benzene (B151609) ring exert directing effects that guide the incoming electrophile. The methoxy group is a strongly activating, ortho, para-director, while the ester group is a deactivating, meta-director. Given that the ortho position to the methoxy group is occupied by the ester, the primary sites for electrophilic attack are the positions para to the methoxy group (C5) and meta to the ester group (C5). This convergence of directing effects makes the 5-position the most electronically favorable site for chlorination, enabling high regioselectivity.

Application of N-Chlorosuccinimide (NCS) in Chlorination

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination reactions. eurekaselect.comresearchgate.net It serves as a source of an electrophilic chlorine ("Cl⁺") and is considered a safer and more manageable alternative to gaseous chlorine. wikipedia.org The chlorination of electron-rich aromatic compounds, such as anisole (B1667542) derivatives, is readily achieved with NCS. wikipedia.org

In a process analogous to the synthesis of the target compound, the chlorination of methyl 4-amino-2-methoxybenzoate using NCS demonstrates the effectiveness of this reagent in achieving regioselectivity at the 5-position. A Chinese patent details a method where methyl 4-amino-2-methoxybenzoate is reacted with N-chlorosuccinimide in a 1:1 molar ratio in a dimethylformamide (DMF) solution. google.com The reaction proceeds at 65-75°C for 3-4 hours, resulting in the formation of methyl 4-amino-5-chloro-2-methoxybenzoate with a high yield of 87.5%. google.com In this precursor, both the amino and methoxy groups are activating and ortho, para-directing, strongly favoring substitution at the C5 position. This example underscores the utility of NCS for the targeted chlorination of activated benzoyl derivatives.

Table 1: Reaction Conditions for Chlorination using NCS

| Parameter | Value | Source |

| Substrate | 4-amino-2-methoxy-methyl benzoate | google.com |

| Reagent | N-Chlorosuccinimide (NCS) | google.com |

| Molar Ratio (Substrate:NCS) | 1:1 | google.com |

| Solvent | Dimethylformamide (DMF) | google.com |

| Temperature | 65-75°C | google.com |

| Reaction Time | 3-4 hours | google.com |

| Yield | 87.5% | google.com |

Utilization of Iodobenzene (B50100) Dichloride (PhICl₂) for Targeted Chlorination

Iodobenzene dichloride (PhICl₂) is a hypervalent iodine compound that functions as a mild and selective chlorinating agent. nih.gov It exists as a yellow crystalline solid and offers a practical and safer substitute for gaseous chlorine. nih.govwikipedia.org PhICl₂ is typically prepared by passing chlorine gas through a solution of iodobenzene in a solvent like chloroform (B151607), from which it precipitates. wikipedia.orgorgsyn.org

As a reagent, Iodobenzene Dichloride is employed in various organic transformations, including the selective chlorination of alkenes, alkynes, and activated aromatic systems. wikipedia.orgorganic-chemistry.orgcymitquimica.com The reaction mechanism involves the electrophilic attack of "Cl⁺" on the aromatic ring. Research has shown that the presence of electron-donating groups, such as a methoxy group, on the aromatic ring facilitates the transformation. nih.gov However, it is also noted that in such activated systems, the resulting aryliodine(III) dichloride intermediates can be unstable and decompose to form the final chlorinated arenes. nih.gov While specific documented use for the chlorination of ethyl 2-methoxybenzoate is not prevalent, the known reactivity of PhICl₂ with activated arenes makes it a viable reagent for the targeted chlorination at the 5-position.

Table 2: Properties of Iodobenzene Dichloride (PhICl₂)

| Property | Value | Source |

| Chemical Formula | C₆H₅Cl₂I | wikipedia.org |

| Molar Mass | 274.91 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow solid | wikipedia.org |

| Geometry | T-shaped | wikipedia.org |

| Key Application | Oxidant and chlorinating agent | wikipedia.org |

Considerations for Sustainable Synthesis Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua In the context of synthesizing Ethyl 5-chloro-2-methoxybenzoate, this involves evaluating the environmental impact of reagents, solvents, and reaction conditions, and seeking more benign alternatives. nih.govnih.gov

Exploration of Efficient Reagent Use and Reaction Conditions

A key aspect of sustainable synthesis is the pursuit of efficiency in both reagent selection and the conditions under which reactions are run. This approach minimizes waste, reduces energy consumption, and enhances safety.

Reaction conditions play a significant role in the sustainability of a process. The use of solvents like dimethylformamide (DMF) or chlorinated solvents such as chloroform (used in the preparation of PhICl₂) is a point of concern due to their environmental and health profiles. google.comorgsyn.org Green chemistry encourages the exploration of alternative, less toxic solvents or, ideally, solvent-free conditions. nih.gov Furthermore, conducting reactions at milder temperatures and pressures reduces energy consumption. The development of catalytic methods, which can reduce the amount of reagent needed and often allow for milder conditions, represents a significant avenue for improving the sustainability of the synthesis. For instance, various catalysts have been developed to activate N-halosuccinimides for the halogenation of even deactivated aromatic compounds, potentially lowering the energy barrier for the reaction. organic-chemistry.org

Chemical Reactivity and Derivatization Studies of Ethyl 5 Chloro 2 Methoxybenzoate

Nucleophilic Acyl Substitution Reactions

The ester functional group in ethyl 5-chloro-2-methoxybenzoate is a primary site for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

Formation of 5-Chloro-2-methoxybenzohydrazide (B1363089) via Hydrazine (B178648) Hydrate (B1144303)

A significant reaction of ethyl 5-chloro-2-methoxybenzoate is its conversion to 5-chloro-2-methoxybenzohydrazide through reaction with hydrazine hydrate. nih.gov This transformation is a classic example of nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile.

The synthesis involves heating a mixture of ethyl 5-chloro-2-methoxybenzoate and hydrazine hydrate in an ethanol (B145695) medium. nih.gov The reaction is typically carried out at reflux for several hours to ensure completion. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the resulting solid product, 5-chloro-2-methoxybenzohydrazide, is isolated by filtration and can be purified by washing with ethanol. nih.gov This method has been reported to yield the pure product in good yields. nih.gov

Reaction Scheme: Ethyl 5-chloro-2-methoxybenzoate + Hydrazine Hydrate → 5-Chloro-2-methoxybenzohydrazide + Ethanol

Amidation and Subsequent Transformations

The ester group of ethyl 5-chloro-2-methoxybenzoate can also undergo amidation by reacting with various amines. This reaction pathway opens doors to the synthesis of a wide array of benzamide (B126) derivatives.

Reaction with Phenethylamine to Synthesize N-Phenethyl-5-chloro-2-methoxybenzamide

A notable amidation reaction is the synthesis of N-Phenethyl-5-chloro-2-methoxybenzamide by reacting ethyl 5-chloro-2-methoxybenzoate with phenethylamine. google.com This reaction is typically performed by heating a mixture of the two reactants. google.com The elevated temperature drives the reaction forward, leading to the formation of the corresponding amide. Distillation of the reaction product can yield the desired N-Phenethyl-5-chloro-2-methoxybenzamide in high yield. google.com This compound is a known metabolite of the antidiabetic drug glyburide. scbt.com

Derivatization to Arylsulfonamide Compounds

Further derivatization of N-Phenethyl-5-chloro-2-methoxybenzamide can lead to the formation of arylsulfonamide compounds. For instance, the synthesis of p-(5-Chloro-2-methoxybenzamidoethyl)-benzene sulfonamide can be achieved through the chlorosulfonation of N-phenethyl-5-chloro-2-methoxybenzamide followed by aminolysis. google.com This multi-step process introduces a sulfonamide group onto the phenethyl moiety of the molecule. google.com Specifically, N-phenethyl-5-chloro-2-methoxybenzamide is reacted with chlorosulfonic acid, which introduces a chlorosulfonyl group. google.com Subsequent reaction with an amine (aminolysis) replaces the chlorine atom with a nitrogen-containing group, yielding the final arylsulfonamide product. google.com A related compound, N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide, is a known NLRP3 inflammasome inhibitor. nih.govbldpharm.com

Cyclization and Heterocycle Formation

The derivatives of ethyl 5-chloro-2-methoxybenzoate, particularly the hydrazide, are valuable precursors for the synthesis of various heterocyclic compounds.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives from 5-Chloro-2-methoxybenzoate

5-Chloro-2-methoxybenzohydrazide, derived from ethyl 5-chloro-2-methoxybenzoate, serves as a key intermediate in the synthesis of 1,3,4-oxadiazole derivatives. nih.gov These heterocyclic compounds are of interest due to their diverse biological activities. nih.govnih.govjchemrev.com The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by reacting the hydrazide with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. nih.govnih.gov The reaction proceeds through a cyclodehydration mechanism, where the hydrazide and the carboxylic acid condense to form a diacylhydrazine intermediate, which then cyclizes to form the 1,3,4-oxadiazole ring. nih.gov The resulting 1,3,4-oxadiazole derivatives bearing the 5-chloro-2-methoxyphenyl moiety have been synthesized and characterized. nih.gov

Formation of Troeger's Base Derivatives from Related Benzoate (B1203000) Esters

The synthesis of Tröger's base derivatives often involves the reaction of aniline (B41778) derivatives with a methylene (B1212753) source in a strongly acidic medium. sysrevpharm.org A general method involves mixing an aromatic amine with dimethoxymethane (B151124) (DMM), which serves as the methylene source, in the presence of trifluoroacetic acid (TFA) as both a solvent and a catalyst. sysrevpharm.org

The reaction is typically initiated by dissolving or suspending the aniline derivative, which may contain substituents such as a methoxy (B1213986) group, in dimethoxymethane and cooling the mixture in an ice bath. sysrevpharm.org Trifluoroacetic acid is then added dropwise, and the mixture is stirred at room temperature for an extended period, often 24 hours, under an inert atmosphere. sysrevpharm.org The reaction is subsequently quenched by slowly pouring the mixture into an aqueous ammonium (B1175870) hydroxide (B78521) solution. Vigorous stirring promotes the formation of a solid precipitate, which is then collected by filtration and washed with water and hexane (B92381) to yield the Tröger's base product. sysrevpharm.org This method has been reported to produce good yields, ranging from 62% to 99%, for various methoxy-substituted aniline derivatives. sysrevpharm.org The structure of these complex molecules, formally known as 6H,12H-5,11-methanodibenzo[b,f] researchgate.netbldpharm.comdiazocines, is confirmed through various analytical techniques including FTIR, HRMS, ¹H NMR, and ¹³C NMR. sysrevpharm.org

Further Functionalization of Related Aminobenzoate Esters

The amino group on benzoate ester scaffolds, particularly on derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, provides a key site for further molecular elaboration through various synthetic transformations.

Synthesis of Substituted Piperidineethanol Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid

A variety of benzoate esters have been synthesized from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanols. acs.org These compounds have been investigated for their potent activity as 5-HT₄ receptor agonists. acs.orgbiosynth.com The synthesis involves the coupling of the parent benzoic acid with the desired substituted piperidineethanol. acs.org

The introduction of different substituents on the piperidine (B6355638) ring has been shown to significantly influence the pharmacological profile of the resulting ester. For instance, monosubstitution with methyl, hydroxyl, acetylamino, or carboxamido groups can yield compounds with high potency. acs.org A notable finding is that the introduction of two methyl groups on the piperidine ring can dramatically shift the compound's activity from agonistic to antagonistic at the 5-HT₄ receptor. acs.org Specifically, 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate was identified as a potent antagonist. acs.org

The general synthetic approach allows for the creation of a library of compounds with varying substitution patterns on the piperidine moiety, enabling detailed structure-activity relationship (SAR) studies. The ester linkage in these molecules has been demonstrated to be advantageous for activity at 5-HT₄ receptors when compared to corresponding amide derivatives. acs.org

Alkylation of Amino Groups in Related Derivatives

The amino group in aminobenzoic acid derivatives serves as a nucleophile that can be readily alkylated to introduce a wide range of functional groups. In the synthesis of complex molecules, such as benzylpiperidine and benzylpiperazine derivatives, the amino group of a substituted aniline or benzoic acid is often coupled with another molecule. unisi.it For example, anilines can be coupled with a benzoic acid in the presence of a condensing agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine). unisi.it This reaction forms an amide bond, which is a form of acylation, a related transformation to alkylation.

Halogenation at the 5-Position of Related Benzoic Acid Scaffolds

The introduction of a halogen at the 5-position of a benzoic acid scaffold is a key synthetic step for creating compounds like 4-amino-5-chloro-2-methoxybenzoic acid. bldpharm.com This transformation typically starts from a precursor such as 4-amino-2-methoxybenzoic acid. sigmaaldrich.com The halogenation reaction, specifically chlorination, can be achieved using various chlorinating agents. The presence of the activating amino and methoxy groups directs the electrophilic substitution to the 5-position of the benzene (B151609) ring. This specific substitution pattern is crucial for the biological activity of many resulting compounds, including their use as intermediates in the synthesis of pharmaceuticals. acs.orgbiosynth.com

Halohydrin Reaction Pathways

The halohydrin reaction is a method used to introduce a halogen and a hydroxyl group across a double bond. This pathway can be applied to derivatives of benzoate esters that contain an alkene functionality. For instance, in the synthesis of various eugenyl benzoate derivatives, a halohydrin reaction was employed. nih.gov The process involves reacting an alkene-containing substrate with a source of hypohalous acid, which can be generated in situ from a reagent like N-bromosuccinimide (NBS) in the presence of water. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of a halohydrin. nih.gov This intermediate can then be used in further synthetic steps, such as epoxide formation, to build more complex molecular architectures. nih.gov

Spectroscopic Characterization Methodologies for Ethyl 5 Chloro 2 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For ethyl 5-chloro-2-methoxybenzoate, the ¹H NMR spectrum is characterized by distinct signals for the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups.

The aromatic region typically displays signals for three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the substitution pattern. The proton ortho to the methoxy group is expected to appear at a different shift than the other two aromatic protons due to the electronic effects of the substituents.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The two methylene (B1212753) protons (-CH2-) of the ethyl group are adjacent to three methyl protons (-CH3), resulting in a quartet. The three methyl protons, being adjacent to the two methylene protons, appear as a triplet. The methoxy group (-OCH3) protons appear as a sharp singlet, as they have no adjacent protons to couple with.

In derivatives such as ethyl 2-methoxybenzoate (B1232891), the ¹H NMR spectrum in CDCl₃ shows a multiplet for the aromatic protons between δ 7.78-7.80 ppm and 6.96-6.98 ppm. rsc.org The ethyl group's methylene quartet appears at δ 4.37 ppm, the methoxy singlet at δ 3.90 ppm, and the ethyl's methyl triplet at δ 1.39 ppm. rsc.org For the closely related methyl 5-chloro-2-methoxybenzoate, the aromatic protons appear as distinct signals, and the methoxy and ester methyl groups each present as singlets. chemicalbook.com

Table 1: Representative ¹H NMR Data for Benzoate (B1203000) Derivatives

| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Ethyl Protons (CH₂, ppm) | Ethyl Protons (CH₃, ppm) |

|---|---|---|---|---|

| Ethyl 2-methoxybenzoate rsc.org | 6.96-7.80 (m) | 3.90 (s) | 4.37 (q) | 1.39 (t) |

| Ethyl benzoate rsc.org | 7.41-8.06 (m) | - | 4.38 (q) | 1.41 (t) |

Note: Data recorded in CDCl₃. s = singlet, t = triplet, q = quartet, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

For ethyl 5-chloro-2-methoxybenzoate, the ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester, the six aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and ester groups. The carbonyl carbon typically appears significantly downfield (around 165-170 ppm).

For comparison, the ¹³C NMR spectrum of the related methyl 5-chloro-2-methoxybenzoate shows the carbonyl carbon at approximately 165.7 ppm and the methoxy carbon at 52.2 ppm. chemicalbook.com The aromatic carbons are observed in the typical range of 116-160 ppm. chemicalbook.com In another example, ethyl benzoate, the carbonyl carbon appears at 166.4 ppm, the ethyl methylene carbon at 60.8 ppm, and the methyl carbon at 14.1 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Benzoate Derivatives

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Ethyl Carbons (ppm) |

|---|---|---|---|---|

| Methyl 5-chloro-2-methoxybenzoate chemicalbook.com | ~165.7 | 116-160 | 52.2 | - |

| Ethyl benzoate rsc.org | 166.4 | 128.1-132.6 | - | 60.8 (CH₂), 14.1 (CH₃) |

Note: Data recorded in CDCl₃.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

In an FT-IR spectrum of ethyl 5-chloro-2-methoxybenzoate, several key absorption bands are expected. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group will be prominent, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether (methoxy) groups will also be visible, usually in the 1000-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum.

For the analogous methyl 5-chloro-2-methoxybenzoate, FT-IR spectra have been recorded, showing these characteristic functional group absorptions. nih.gov Similarly, studies on ethyl m-chlorobenzoate, an isomer, provide comparative data on the vibrational modes of a chloro-substituted ethyl benzoate structure.

Table 3: Expected FT-IR Absorption Bands for Ethyl 5-chloro-2-methoxybenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720-1740 |

| C-O (Ester & Ether) | Stretch | 1000-1300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450-1600 |

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with IR spectroscopy, allowing for the analysis of solid or liquid samples with minimal preparation. ATR-IR provides spectra that are typically very similar to those obtained by traditional transmission FT-IR. For methyl 5-chloro-2-methoxybenzoate, ATR-IR spectra are available and show the characteristic absorption bands consistent with its structure. nih.gov This technique is advantageous for rapid and non-destructive analysis of samples.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the structural elucidation and purity verification of ethyl 5-chloro-2-methoxybenzoate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to determine the mass of a molecule with exceptional accuracy. This precision allows for the confident assignment of an elemental formula to a measured mass. For ethyl 5-chloro-2-methoxybenzoate (C10H11ClO3), the theoretical exact mass is a key parameter for its unambiguous identification. The monoisotopic mass of a related compound, methyl 5-chloro-2-methoxybenzoate, has been calculated as 200.0240218 Da. nih.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of complex chemical mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS) for Purity and Identity Confirmation

The coupling of liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) is a highly effective method for both separating components of a mixture and identifying them. bldpharm.com This technique is routinely employed to assess the purity of ethyl 5-chloro-2-methoxybenzoate and to confirm its identity. bldpharm.com In a typical LC-MS setup, the sample is first separated on an LC column, and the eluent is then introduced into the mass spectrometer for detection and identification of the individual components.

This approach has been successfully used in the pharmacokinetic evaluation of derivatives of ethyl 5-chloro-2-methoxybenzoate, such as 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, where a bioanalytical method using LC-MS/MS was developed and validated to quantify the compound in biological matrices. vcu.edu The method demonstrated good linearity over a specific concentration range. vcu.edu Furthermore, LC-MS/MS is a standard technique for the analysis of pesticide residues in various food products, showcasing its robustness and sensitivity for detecting and quantifying trace amounts of chemical compounds. eurl-pesticides.eu The validation of such methods typically includes assessments of linearity, precision, and accuracy to ensure reliable results. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques in MS

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques used in mass spectrometry, particularly with LC-MS systems. wikipedia.org Soft ionization methods are advantageous as they typically result in minimal fragmentation of the analyte, preserving the molecular ion for accurate mass determination. wikipedia.org

Electrospray Ionization (ESI): ESI is well-suited for polar molecules and is capable of producing multiply charged ions from large molecules. It is a widely used technique in the analysis of a broad range of compounds.

Atmospheric Pressure Chemical Ionization (APCI): APCI is an ionization method that uses gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org It is particularly useful for analyzing less polar, thermally stable compounds with molecular weights up to 1500 Da. wikipedia.org The process involves nebulizing the sample solution into a heated chamber where the solvent and analyte molecules are vaporized. nationalmaglab.org A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through proton transfer or charge exchange reactions. nationalmaglab.org APCI is less prone to matrix effects and is compatible with higher solvent flow rates compared to ESI, making it a valuable tool for quantitative analysis. nationalmaglab.org

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are fundamental for monitoring the progress of chemical reactions and for the purification of the desired products.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. GC-MS is a widely used method for the analysis of various organic compounds, including derivatives and impurities related to ethyl 5-chloro-2-methoxybenzoate. ijpsr.com For instance, GC-MS methods have been developed and validated for the determination of potentially genotoxic impurities in active pharmaceutical ingredients. nih.gov These methods are designed to be highly sensitive and selective, often with validation according to ICH guidelines to ensure linearity, accuracy, and precision. nih.gov

The selection of the GC column is critical for achieving good separation. A common choice is a capillary column with a non-polar stationary phase. ijpsr.com The operating conditions, including injector temperature, column flow rate, and temperature program, are optimized to achieve the desired separation in a reasonable time. ijpsr.com In GC-MS analysis, the mass spectrometer is typically operated in electron ionization (EI) mode, which can provide characteristic fragmentation patterns useful for structural elucidation. ijpsr.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. youtube.com By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, one can visualize the disappearance of reactants and the appearance of products. youtube.com

To monitor a reaction, a TLC plate is spotted with the starting material, the reaction mixture, and sometimes a co-spot of both. youtube.com As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more prominent. youtube.com The relative positions of the spots (Rf values) help in identifying the components. This allows a chemist to determine when the reaction is complete, and the product can be isolated. youtube.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in the characterization of new chemical compounds, providing quantitative information on the elemental composition of a sample. This method is crucial for validating the empirical formula of a synthesized compound, such as Ethyl 5-chloro-2-methoxybenzoate, by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values derived from its proposed molecular formula.

The molecular formula for Ethyl 5-chloro-2-methoxybenzoate is C₁₀H₁₁ClO₃. Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the molar mass of the compound and the mass contribution of each element (Carbon, Hydrogen, Chlorine, and Oxygen). These theoretical values serve as a benchmark against which the results of the experimental analysis are compared.

Detailed Research Findings

In the synthesis and characterization of novel compounds, elemental analysis is a standard procedure to confirm the identity and purity of the product. For Ethyl 5-chloro-2-methoxybenzoate, the analysis would typically be performed using an automated elemental analyzer, which combusts the sample and measures the resulting amounts of carbon dioxide, water, and other combustion products to determine the percentages of carbon and hydrogen. The chlorine content is often determined by methods such as titration or ion chromatography after combustion.

The comparison between the calculated and found values is a critical indicator of the sample's purity. A close agreement, typically within ±0.4%, is considered strong evidence for the proposed empirical and molecular formula.

Interactive Data Table: Elemental Composition of Ethyl 5-chloro-2-methoxybenzoate

The following table outlines the theoretical elemental composition of Ethyl 5-chloro-2-methoxybenzoate. In a typical research report, this would be compared against the experimentally determined values.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 55.97 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.18 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.52 |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.33 |

| Total | 214.66 | 100.00 |

Note: The values in the table are calculated based on the molecular formula C₁₀H₁₁ClO₃ and standard atomic weights.

The validation of the empirical formula through elemental analysis is a cornerstone of chemical characterization, providing a foundational piece of evidence for the successful synthesis of Ethyl 5-chloro-2-methoxybenzoate and its derivatives.

Computational and Theoretical Investigations of Ethyl 5 Chloro 2 Methoxybenzoate Analogues

Density Functional Theory (DFT) Applications in Molecular Studies

Density Functional Theory has become a principal method for quantum chemical calculations in chemistry and materials science. Its balance of accuracy and computational cost makes it ideal for studying medium-sized organic molecules like ethyl 5-chloro-2-methoxybenzoate. DFT methods are employed to investigate a wide array of molecular properties, from equilibrium geometries to spectroscopic characteristics.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry—must be determined. Geometry optimization is a computational process that finds the minimum energy structure of a molecule. For flexible molecules like ethyl 5-chloro-2-methoxybenzoate, which have rotatable bonds, this process is part of a broader conformational analysis. researchgate.net

Conformational analysis of related ester derivatives, such as ethyl benzoate (B1203000) and ethyl m-chloro benzoate, has been performed using DFT and Hartree-Fock (HF) methods with basis sets like 6-31G(d,p). These studies predict the optimized geometries and help in understanding the influence of substituents on the molecular structure. For instance, the presence of a chlorine atom at the meta position in ethyl m-chloro benzoate is shown to affect bond lengths within the benzene (B151609) ring and the linkage to the ester group due to electronic effects. The total energy of the molecule is calculated to identify the most stable conformer. For example, the calculated ground state energy for ethyl m-chloro benzoate using the B3LYP/6-31G(d,p) method is approximately -959.05 atomic units (a.u.).

The planarity of the benzene ring and the orientation of the methoxy (B1213986) and ethyl ester groups are key structural features determined through these calculations. The interplay of steric and electronic effects governs the preferred conformation, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

The electronic properties of a molecule are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap often correlates with higher reactivity. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful experimental technique for identifying functional groups and elucidating molecular structure. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental data.

This comparison aids in the definitive assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. For complex molecules, experimental spectra can be difficult to interpret due to overlapping bands. Theoretical calculations help to disentangle these complexities.

Studies on similar molecules like ethyl benzoate and its chloro-derivatives have shown that DFT methods, such as B3LYP with the 6-31G(d,p) basis set, can yield theoretical vibrational spectra that are in good agreement with experimental FT-IR spectra after applying appropriate scaling factors to account for anharmonicity and basis set limitations. Key vibrational modes for ethyl 5-chloro-2-methoxybenzoate would include the C=O stretching of the ester group, C-O stretching frequencies, aromatic C-H and C=C stretching, and vibrations associated with the C-Cl and methoxy groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Quantum chemical calculations have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. aps.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose.

Theoretical calculations of NMR chemical shifts for a proposed structure can be compared with experimentally measured shifts to confirm or refine the structural assignment. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are considered. nih.gov

For ethyl 5-chloro-2-methoxybenzoate, calculations would predict the chemical shifts for each unique proton and carbon atom. For example, the aromatic protons would have distinct shifts depending on their position relative to the electron-withdrawing chloro and ester groups and the electron-donating methoxy group. Similarly, the chemical shifts of the ethyl group carbons and protons, the carbonyl carbon, and the aromatic carbons would be calculated. Discrepancies between calculated and experimental shifts can point to specific conformational features or intermolecular interactions not fully captured by the computational model.

Table 2: Predicted vs. Experimental Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | Calculated Value | Measured Value |

| -OCH₂- H | Calculated Value | Measured Value |

| -CH₃ H | Calculated Value | Measured Value |

| C=O Carbon | Calculated Value | Measured Value |

| Aromatic C | Calculated Value | Measured Value |

Note: This table is illustrative. Actual values require specific experimental and computational data.

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.netscienceopen.com It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with electronegative atoms (like oxygen) and are favorable sites for electrophilic attack. researchgate.netnih.gov

Blue regions represent positive electrostatic potential, where there is a relative deficiency of electrons, usually around hydrogen atoms. These areas are susceptible to nucleophilic attack. researchgate.netnih.gov

Green regions denote areas of neutral or near-zero potential. researchgate.net

For ethyl 5-chloro-2-methoxybenzoate, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the ester group and the oxygen of the methoxy group, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. nih.gov Positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring and the ethyl group. The MEP map provides a powerful visual guide to the molecule's reactivity and its potential for intermolecular interactions. scienceopen.comresearchgate.net

Reaction Mechanism Studies through Quantum Chemical Calculations

Beyond static molecular properties, quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface (PES) for a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate. sumitomo-chem.co.jp For reactions involving analogues of ethyl 5-chloro-2-methoxybenzoate, such as its synthesis or subsequent transformations (e.g., hydrolysis, amidation), DFT calculations can be used to:

Propose plausible reaction pathways.

Calculate the energies of all stationary points along these pathways.

Determine the activation barriers for each step.

Characterize the geometry and electronic structure of transition states.

These studies can reveal, for instance, whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. chemrxiv.org This detailed mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes.

Investigation of Regioselectivity in Radical Nucleophilic Substitution Reactions of Chlorobenzoate Analogues

The regioselectivity of nucleophilic substitution reactions on aromatic rings is a subject of considerable interest. In the context of chlorobenzoate analogues, studies have explored the outcomes of radical nucleophilic substitution (SRN1) reactions. The SRN1 mechanism is a multi-step process involving radical and radical anion intermediates. rsc.org

Research on methyl chlorobenzoate analogues reacting with trimethylstannyl anions (Me3Sn-) has demonstrated a clear preference for the position of substitution. rsc.orgrsc.org These reactions, which are often initiated by light, proceed through the formation of a radical anion upon electron transfer to the chlorobenzoate. rsc.org This intermediate then expels a chloride ion to form an aryl radical, which subsequently reacts with the nucleophile. rsc.org

Competition experiments have revealed the relative reactivity of the chlorine atom at different positions on the benzoate ring. The observed order of reactivity is para ≥ ortho >> meta. rsc.orgrsc.orgresearchgate.net This indicates that the substitution of a chlorine atom at the para and ortho positions is significantly more favorable than at the meta position. This regioselectivity is not random but is governed by the electronic properties of the intermediate species formed during the reaction. rsc.orgrsc.org

Table 1: Relative Reactivity of Chlorine as a Leaving Group in Methyl Chlorobenzoate Analogues

| Position of Chlorine | Relative Reactivity with Me3Sn- |

| para | ≥ ortho |

| ortho | ≤ para |

| meta | >> meta |

Energetic Profiling of Transition States and Radical Anion Intermediates

To understand the observed regioselectivity, theoretical studies have focused on the energetic properties of the transition states and the radical anion intermediates involved in the SRN1 mechanism. rsc.orgrsc.orgresearchgate.net The stability of these intermediates is a key factor in determining the reaction pathway and the final product distribution. researchgate.net

Computational models, such as those using density functional theory (DFT), have been employed to calculate the energies of the radical anions and the activation energies for the cleavage of the carbon-chlorine bond. rsc.org These theoretical calculations have successfully explained the experimental observations. For instance, the radical anion of the meta-chloro isomer has the lowest spin density at the carbon atom bonded to the chlorine (the ipso-carbon) and also exhibits the highest activation energy for dissociation, which accounts for its much lower reactivity. rsc.org

The energetic profiles show that the stability of the transition states leading to the expulsion of the chloride ion is crucial. rsc.org The relative ease of formation of these transition states for the para and ortho isomers compared to the meta isomer directs the regiochemical outcome of the substitution. rsc.orgrsc.org

Advanced Computational Modeling Techniques

Beyond reaction mechanisms, advanced computational models are used to investigate the non-covalent interactions that dictate the supramolecular assembly of these molecules in the solid state and their potential interactions with biological targets.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. uzh.chscirp.orgresearchgate.net This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The resulting Hirshfeld surface can be mapped with various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. nih.gov

Common contacts observed in the crystal structures of related organic molecules include H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov The red spots on a dnorm-mapped Hirshfeld surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov The relative contributions of these interactions are crucial for understanding the stability of the crystal structure. uzh.ch

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Organic Molecule

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 30.9 |

| Cl···H/H···Cl | 20.7 |

| C···H/H···C | 16.8 |

| O···H/H···O | 11.4 |

| N···H/H···N | 10.4 |

Note: This table is representative of the type of data obtained from a Hirshfeld surface analysis for a complex organic molecule and is not specific to Ethyl 5-chloro-2-methoxybenzoate. nih.govnih.gov

Molecular Docking Methodologies for Ligand-Protein Interactions (Focused on computational technique)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the binding site of the protein. These conformations, or "poses," are then evaluated by the scoring function, which estimates the binding affinity or the strength of the interaction for each pose. The goal is to identify the pose with the best score, which represents the most likely binding mode.

Molecular docking allows researchers to visualize how a ligand, such as an analogue of ethyl 5-chloro-2-methoxybenzoate, might fit into the active site of a target protein. It can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules with improved binding affinity and specificity. The insights gained from molecular docking can guide further experimental work, such as chemical synthesis and biological testing. nih.govmdpi.com

Advanced Research Applications and Potentials of Ethyl 5 Chloro 2 Methoxybenzoate in Chemical Synthesis

Role as a Versatile Synthetic Building Block

Ethyl 5-chloro-2-methoxybenzoate serves as a versatile building block in organic synthesis due to the reactivity of its functional groups. The ester can be hydrolyzed or transesterified, the chloro group can participate in nucleophilic substitution or cross-coupling reactions, and the methoxy (B1213986) group can be cleaved to yield a phenol, providing multiple avenues for structural modification. This versatility allows for the introduction of diverse functionalities and the construction of complex molecular frameworks. Its utility is analogous to other substituted benzoates, such as methyl 5-chloro-2-methoxybenzoate, which is also recognized as a versatile building block in medicinal chemistry and other synthetic applications. biosynth.com The strategic positioning of these groups on the aromatic ring influences the regioselectivity of subsequent reactions, making it a predictable and reliable starting material for synthetic chemists.

Precursor for Advanced Organic Scaffolds

The chemical architecture of Ethyl 5-chloro-2-methoxybenzoate makes it an ideal starting point for the synthesis of more complex and functionally rich organic scaffolds.

Synthesis of Novel Heterocyclic Systems

The functional groups of Ethyl 5-chloro-2-methoxybenzoate can be manipulated to facilitate the construction of various heterocyclic systems. For instance, the ester and methoxy groups can be transformed to participate in cyclization reactions, leading to the formation of novel ring systems. While direct examples involving the ethyl ester are not prevalent in the provided search results, the analogous methyl ester, methyl 5-chloro-2-methoxybenzoate, is used in chemical synthesis, suggesting the potential for the ethyl ester in similar transformations. sigmaaldrich.com The development of new synthetic methodologies often involves the use of such building blocks to access previously inaccessible heterocyclic cores, which are of great interest in medicinal chemistry and materials science.

Development of Pharmacologically Relevant Chemical Architectures

The core structure of Ethyl 5-chloro-2-methoxybenzoate is a component of more complex molecules that have been investigated for their pharmacological potential. For example, a recent study detailed the synthesis of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives which were evaluated as new α-glucosidase inhibitors. nih.gov The synthesis of these complex molecules, which show promising activity, highlights the role of the substituted benzoate (B1203000) scaffold as a key precursor for pharmacologically relevant architectures. nih.gov This underscores the importance of simple, functionalized building blocks in the discovery of new therapeutic agents.

Contribution to Structure-Activity Relationship (SAR) Studies of Functionalized Benzoate Esters

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. gardp.org These studies involve systematically modifying the chemical structure of a molecule to understand which parts are crucial for its activity. gardp.orgnih.govresearchgate.net The substituted pattern of Ethyl 5-chloro-2-methoxybenzoate makes it and its derivatives valuable tools in SAR studies.

By systematically altering the substituents on the benzoate ring—for example, by replacing the chloro or methoxy groups with other functionalities—researchers can probe the specific interactions between the molecule and its biological target. This allows for the rational design of more potent and selective compounds. For instance, in the development of novel α-glucosidase inhibitors, SAR analysis revealed that electron-withdrawing groups like bromine and trifluoromethyl significantly enhanced inhibitory activity, while the unsubstituted and ortho-methoxy phenyl derivatives also showed potent activity. nih.gov This highlights how the benzo[d]isoxazole-triazole scaffold, derived from precursors like substituted benzoates, is a promising pharmacophore for developing new anti-diabetic agents. nih.gov

Coordination Chemistry: Formation of Metal Complexes with Related Benzoate Ligands

While research specifically detailing the coordination chemistry of Ethyl 5-chloro-2-methoxybenzoate is not extensively covered in the provided results, the corresponding carboxylate, 5-chloro-2-methoxybenzoate, readily forms complexes with various metal ions. Studies have reported the synthesis and crystal structures of complexes with manganese(II), cobalt(II), nickel(II), and zinc(II). researchgate.net In these complexes, the 5-chloro-2-methoxybenzoate anion acts as a ligand, coordinating to the metal center. researchgate.net This ability to form stable metal complexes suggests potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. The ethyl ester could be hydrolyzed to the corresponding carboxylic acid in situ to generate these ligands, further expanding its utility in coordination chemistry.

Q & A

What synthetic routes are available for ethyl 5-chloro-2-methoxybenzoate, and how is purity ensured?

Ethyl 5-chloro-2-methoxybenzoate is synthesized via esterification of 5-chloro-2-methoxybenzoic acid with ethanol under acid catalysis. A common method involves reacting ammonium 5-chloro-2-methoxybenzoate (pH ~5) with metal nitrates (e.g., Mn(II), Co(II)) in aqueous solutions, followed by crystallization and filtration . Purity is validated using thin-layer chromatography (TLC) with chloroform/ethyl acetate (2:1) or hexane/ethyl acetate (4:1) eluents to confirm reaction completion and single-spot purity . Melting point analysis further corroborates purity, as deviations indicate impurities.

How does ethyl 5-chloro-2-methoxybenzoate coordinate with transition metals, and what factors influence its binding mode?

The compound acts as a ligand through its carboxylate group, exhibiting monodentate or bidentate coordination depending on steric and electronic factors. For example:

- Monodentate : Observed in Mn(II) complexes, where the carboxylate binds via one oxygen atom .

- Bidentate : Found in Zn(II) complexes, where both carboxylate oxygens coordinate, forming tetrahedral geometries .

Coordination mode is influenced by pH, metal ion size, and counterion effects. Magnetic moment data (e.g., high-spin Mn(II) vs. diamagnetic Zn(II)) further validate binding differences .

What crystallographic techniques are critical for resolving the structure of ethyl 5-chloro-2-methoxybenzoate complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .

- Refinement : SHELXL software refines atomic positions and thermal parameters, leveraging hydrogen-bonding restraints (e.g., C–H···Cl interactions at 3.34 Å) .

- Validation : R-factor analysis (<5%) and π-π stacking metrics (centroid distances ~3.34 Å) ensure structural accuracy .

How do intermolecular interactions stabilize the crystal lattice in ethyl 5-chloro-2-methoxybenzoate complexes?

Stabilization arises from:

- Hydrogen bonding : Aqua ligands donate protons to carboxylate oxygens (O2, O3), forming R₂²(6) motifs .

- π-π stacking : Aromatic rings of adjacent ligands interact (centroid distance ~3.34 Å), enhancing lattice cohesion .

- C–H···Cl interactions : Methyl groups form weak hydrogen bonds with chloride ions, contributing to ribbon-like structures along the a-axis .

Which spectroscopic methods are most effective for characterizing ethyl 5-chloro-2-methoxybenzoate and its metal complexes?

- FTIR/FIR : Confirm carboxylate coordination via asymmetric (νₐₛ(COO⁻) ~1560 cm⁻¹) and symmetric (νₛ(COO⁻) ~1380 cm⁻¹) stretches .

- ¹H/¹³C NMR : For the free ligand, methoxy (-OCH₃) protons resonate at δ 3.90 ppm, while ester carbonyls appear at δ 165.4 ppm in ¹³C spectra .

- Magnetic susceptibility : High-spin Mn(II) complexes show μeff ~5.9 BM, contrasting with diamagnetic Zn(II) complexes .

How can computational methods predict the reactivity of ethyl 5-chloro-2-methoxybenzoate in coordination chemistry?

Density functional theory (DFT) optimizes ligand geometry and calculates charge distribution to predict metal-binding affinity. For example:

- Electrostatic potential maps : Highlight electron-rich carboxylate oxygens as nucleophilic sites.

- Molecular docking : Evaluates steric compatibility with metal ions (e.g., Zn(II) vs. Co(II)) .

Experimental validation via SC-XRD and IR ensures computational predictions align with empirical data .

What safety protocols are recommended for handling ethyl 5-chloro-2-methoxybenzoate in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How do reaction conditions (e.g., solvent, temperature) influence the synthesis of ethyl 5-chloro-2-methoxybenzoate derivatives?

- Solvent polarity : Polar solvents (e.g., water/methanol mixtures) favor ligand dissociation, promoting bidentate coordination in Zn(II) complexes .

- Temperature : Elevated temperatures (~60°C) accelerate esterification but may degrade heat-sensitive substituents.

- pH : Neutral to slightly acidic conditions (pH 5–6) prevent hydrolysis of the ester group during metal complexation .

What contradictions exist in the literature regarding the coordination behavior of ethyl 5-chloro-2-methoxybenzoate?

Some studies report monodentate binding in Mn(II) complexes , while others suggest transient bidentate modes under specific pH conditions. Discrepancies may arise from:

- Crystallographic resolution limits : Weak interactions (e.g., C–H···O) may be undetected in lower-resolution datasets.

- Counterion effects : Nitrate vs. chloride ions alter ligand flexibility and coordination geometry .

How can researchers optimize the yield of ethyl 5-chloro-2-methoxybenzoate metal complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.